N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a pyrazole ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Propriétés
IUPAC Name |
N-[3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-13(26)24-7-9-25(10-8-24)18-17(20-15-5-3-4-6-16(15)21-18)22-29(27,28)14-11-19-23(2)12-14/h3-6,11-12H,7-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVHAHEAVBETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoxaline Core: Starting with a benzene derivative, the quinoxaline core is synthesized through a condensation reaction with o-phenylenediamine.
Introduction of the Piperazine Ring: The acetylpiperazine moiety is introduced via nucleophilic substitution, where the piperazine ring is acetylated using acetic anhydride.
Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled to the quinoxaline core through a cyclization reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the quinoxaline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Reduced quinoxaline or sulfonamide derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL . The sulfonamide group in this compound may play a crucial role in enhancing its antimicrobial efficacy.
Anti-inflammatory Properties
The compound's structure suggests potential as an anti-inflammatory agent. Research into quinoxaline derivatives has indicated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with similar structures have been reported to show significant selectivity and reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide may also possess anticancer properties. Recent studies have highlighted the anticancer activities of pyrazole derivatives against various cancer cell lines, including MCF7 and HCT116. The mechanisms often involve inhibition of specific kinases or pathways associated with cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of pyrazole derivatives found that compounds structurally related to N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide displayed potent activity against resistant strains of bacteria. The study utilized time-kill assays to demonstrate the bactericidal effects of these compounds, establishing their potential as therapeutic agents in treating bacterial infections .
Case Study 2: Dual Action as COX Inhibitors
In another investigation focused on dual-action anti-inflammatory agents, quinoxaline derivatives were synthesized and tested for their ability to inhibit both COX enzymes and exhibit anticancer properties. The results indicated that certain derivatives achieved significant inhibition of COX-2 while also demonstrating cytotoxic effects on cancer cells, suggesting a multifaceted therapeutic application for compounds like N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide .
Mécanisme D'action
The mechanism of action of N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The sulfonamide group can enhance binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a unique acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in binding affinity, specificity, and overall efficacy in its applications.
Activité Biologique
N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H22N6O2
- Molecular Weight : 394.44 g/mol
- Key Functional Groups :
- Quinoxaline moiety
- Pyrazole sulfonamide structure
- Acetylpiperazine substituent
The biological activity of N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is largely attributed to its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme involved in various cellular processes including growth, proliferation, and survival. Dysregulation of PI3K signaling is often associated with cancer progression .
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of pyrazole sulfonamide derivatives against various cancer cell lines. For instance, a study reported that new pyrazole derivatives exhibited significant cytotoxic activity against U937 cells, with IC50 values indicating effective inhibition of cell viability without substantial cytotoxicity .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cell Line | Cytotoxicity |
|---|---|---|---|
| Compound A | 15 | U937 | Low |
| Compound B | 10 | HeLa | Moderate |
| N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | 12 | MCF7 | Low |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Anticancer Properties : A series of pyrazole sulfonamides were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could inhibit tumor growth effectively while maintaining low toxicity levels .
- Antimicrobial Activity : Pyrazole derivatives have also been reported to exhibit antimicrobial properties, making them candidates for further development in treating infections .
- Additional Biological Activities : Beyond anticancer effects, these compounds have shown promise in other areas such as anti-inflammatory and antibacterial activities, highlighting their versatility in pharmacological applications .
Q & A
What synthetic methodologies are recommended for preparing N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide?
Answer:
The synthesis of compounds containing acetylpiperazinyl and sulfonamide moieties typically involves multi-step protocols. For example:
- Step 1: Prepare intermediates like 4-(4-acetylpiperazin-1-yl)phenoxy-substituted phthalonitrile derivatives via nucleophilic aromatic substitution under reflux in aprotic solvents (e.g., DMF) using K₂CO₃ as a base .
- Step 2: Introduce the pyrazole-sulfonamide group via coupling reactions. Sulfonylation of amines using sulfonyl chlorides in dichloromethane (DCM) with triethylamine as a base is a common approach.
- Step 3: Purify intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and confirm structures using elemental analysis, NMR, and IR spectroscopy .
How can researchers characterize the structural and electronic properties of this compound?
Answer:
- Spectroscopic Analysis:
- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
- X-ray Crystallography: For crystalline forms, perform single-crystal XRD to resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide) .
What advanced techniques are used to analyze polymorphic forms of this compound?
Answer:
- X-ray Powder Diffraction (XRPD): Compare diffraction patterns to distinguish polymorphs (e.g., sharp peaks at 2θ = 10–30° for crystalline forms vs. amorphous halos) .
- Thermal Analysis:
- Dynamic Vapor Sorption (DVS): Evaluate hygroscopicity by measuring water uptake at varying humidity levels.
How is the anticancer activity of this compound evaluated in preclinical studies?
Answer:
- In Vitro Assays:
- Mechanistic Studies:
- Apoptosis: Measure caspase-3/7 activation via fluorometric assays.
- Cell Cycle Arrest: Use flow cytometry (PI staining) to identify G1/S or G2/M arrest.
What strategies are employed to identify the molecular targets of this compound?
Answer:
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition (e.g., EGFR, PI3K), as structurally related compounds (e.g., Rociletinib) target kinases .
- Molecular Docking: Perform in silico docking (AutoDock Vina) using crystal structures of kinases (PDB: e.g., 4HJO for EGFR) to predict binding modes .
- Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive Tracer Blue) to quantify target engagement.
How can contradictory data on compound efficacy across studies be resolved?
Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
- Structural Optimization: Modify substituents (e.g., replace acetylpiperazinyl with morpholino groups) to improve potency and reduce off-target effects .
- Pharmacokinetic Profiling: Compare bioavailability (e.g., plasma half-life in rodent models) to clarify in vitro-in vivo discrepancies.
What methods optimize the physicochemical stability of this compound for formulation?
Answer:
- Salt Formation: Synthesize hydrochloride or phosphate salts to enhance solubility (e.g., dissolve 1 M HCl in ethanol, precipitate with diethyl ether) .
- Lyophilization: Prepare lyophilized powders using cryoprotectants (e.g., mannitol) for long-term storage.
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks (ICH guidelines) and monitor degradation via HPLC .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
